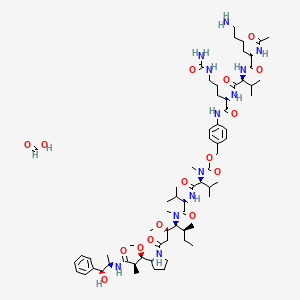
AC-Lys-val-cit-pabc-mmae formic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Lys-val-cit-pabc-mmae formic is a compound used in the development of antibody-drug conjugates (ADCs). This compound consists of a peptide linker (Ac-Lys-Val-Cit-PABC) attached to the cytotoxic agent monomethyl auristatin E (MMAE), which serves as a potent inhibitor of tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Lys-val-cit-pabc-mmae formic involves the conjugation of the peptide linker Ac-Lys-Val-Cit-PABC with monomethyl auristatin E. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, followed by the attachment of the cytotoxic agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. The compound is then stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
AC-Lys-val-cit-pabc-mmae formic undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by enzymatic hydrolysis, releasing the cytotoxic agent.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as cathepsin B are commonly used to cleave the peptide linker.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the hydrolysis of this compound is the release of monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Scientific Research Applications
AC-Lys-val-cit-pabc-mmae formic is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying peptide linkers and cytotoxic agents.
Biology: Investigated for its effects on cell division and apoptosis.
Medicine: Employed in preclinical and clinical studies for targeted cancer therapy.
Industry: Utilized in the production of ADCs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of AC-Lys-val-cit-pabc-mmae formic involves the following steps:
Internalization: The ADC is internalized by the target cell through receptor-mediated endocytosis.
Lysosomal Degradation: The peptide linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E.
Tubulin Inhibition: Monomethyl auristatin E binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
AC-Lys-val-cit-pabc-mmae: Similar to the formic variant but without the formic acid modification.
AC-Lys-val-cit-pabc-mmae hydrochloride: Another variant with a different salt form.
Uniqueness
AC-Lys-val-cit-pabc-mmae formic is unique due to its specific peptide linker and the formic acid modification, which may influence its stability and solubility properties .
Properties
Molecular Formula |
C67H110N12O16 |
|---|---|
Molecular Weight |
1339.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;formic acid |
InChI |
InChI=1S/C66H108N12O14.CH2O2/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67;2-1-3/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88);1H,(H,2,3)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+;/m0./s1 |
InChI Key |
AHJZLCSRSOJTBQ-NNEKFDONSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



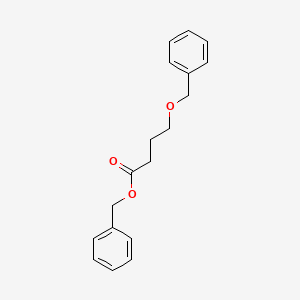
![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
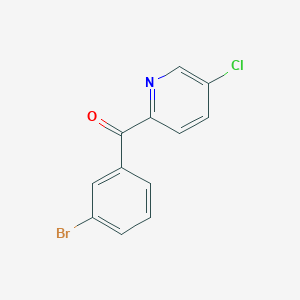
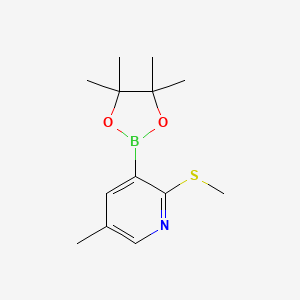
![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)

![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)
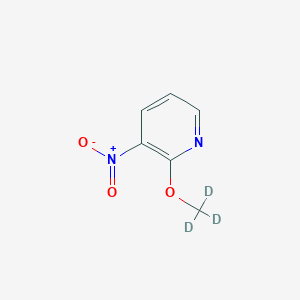


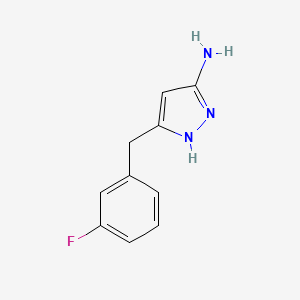
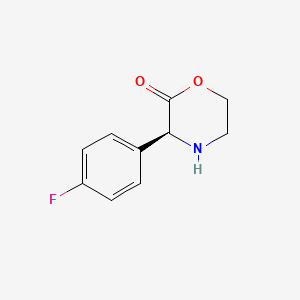
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
